9H-Carbazole, methylnitro-
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Overview
Description
9H-Carbazole, methylnitro- is a derivative of 9H-carbazole, an aromatic heterocyclic organic compound. Carbazole compounds are known for their versatile biological activities and applications in various fields such as pharmaceuticals, optoelectronics, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole derivatives typically involves the functionalization of the carbazole core. One common method is the nitration of 9H-carbazole, followed by methylation. The nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid, while methylation can be performed using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of 9H-carbazole derivatives often involves large-scale nitration and methylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: 9H-Carbazole derivatives can undergo oxidation reactions to form hydroxylated products.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Amino-substituted carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
9H-Carbazole, methylnitro- and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-carbazole, methylnitro- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
9H-Fluorene: Another biaryl compound with similar structural features but different biological activities.
Dibenzothiophene: A sulfur-containing analog with distinct chemical reactivity and applications.
Uniqueness: 9H-Carbazole, methylnitro- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methylnitro substitution pattern allows for targeted modifications and applications in various fields .
Properties
CAS No. |
116232-63-4 |
---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-methyl-9-nitrocarbazole |
InChI |
InChI=1S/C13H10N2O2/c1-9-5-4-7-11-10-6-2-3-8-12(10)14(13(9)11)15(16)17/h2-8H,1H3 |
InChI Key |
YSJVNCYRECEMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC=C3N2[N+](=O)[O-] |
Origin of Product |
United States |
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